molecular formula C16H17BrO3 B12522721 Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- CAS No. 651340-08-8

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-

Cat. No.: B12522721
CAS No.: 651340-08-8
M. Wt: 337.21 g/mol
InChI Key: NXTAKIBPZROMHS-UHFFFAOYSA-N
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Description

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromomethyl, dimethoxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of methoxy and phenylmethoxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as distillation or recrystallization. The choice of industrial methods depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (bromomethyl)-: A simpler compound with only a bromomethyl group attached to the benzene ring.

    Benzene, 1,2-dimethoxy-: Contains two methoxy groups but lacks the bromomethyl and phenylmethoxy groups.

    Benzene, 1,2-dimethoxy-3-(phenylmethoxy)-: Similar structure but without the bromomethyl group.

Uniqueness

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups allows for a wide range of chemical transformations and interactions.

Properties

CAS No.

651340-08-8

Molecular Formula

C16H17BrO3

Molecular Weight

337.21 g/mol

IUPAC Name

5-(bromomethyl)-1,2-dimethoxy-3-phenylmethoxybenzene

InChI

InChI=1S/C16H17BrO3/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

NXTAKIBPZROMHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OC

Origin of Product

United States

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